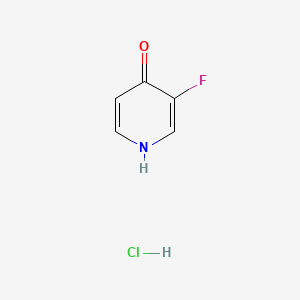

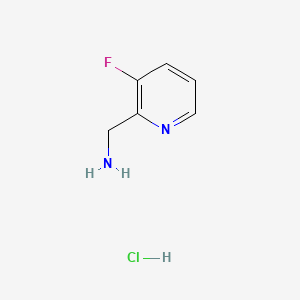

3-Fluoropyridin-4-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoropyridin-4-ol hydrochloride is a chemical compound with the molecular formula C5H5ClFNO . It is used in laboratory settings and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoropyridin-4-ol hydrochloride, is a challenging task due to their electron-rich aromatic structure . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A synthetic method for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .Molecular Structure Analysis

The molecular structure of 3-Fluoropyridin-4-ol hydrochloride consists of 5 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom . The average mass is 113.090 Da and the monoisotopic mass is 113.027695 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoropyridin-4-ol hydrochloride include a density of 1.3±0.1 g/cm^3, boiling point of 289.4±20.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 55.0±3.0 kJ/mol, and flash point of 128.9±21.8 °C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

"3-Fluoropyridin-4-ol hydrochloride" plays a crucial role in the synthesis and chemical transformation of various compounds. A study by Mi Zhi-yuan (2010) discusses the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine through amine and hydroxy substitutions. This process results in high yield and purity, facilitated by keto-enol tautomerism in alkaline solution, demonstrating the compound's utility in complex chemical transformations (Mi Zhi-yuan, 2010).

Pharmaceutical and Material Science Applications

In the realm of pharmaceuticals and materials science, "3-Fluoropyridin-4-ol hydrochloride" serves as a precursor for developing cognition-enhancing drugs and high-performance materials. For example, Pesti et al. (2000) utilized 2-Fluoro-4-methylpyridine, a closely related compound, for the synthesis of DMP 543, a drug candidate aimed at enhancing acetylcholine release. This highlights its potential in creating therapeutically valuable compounds through efficient functionalization and synthesis techniques (Pesti et al., 2000).

Advanced Material Development

Furthermore, "3-Fluoropyridin-4-ol hydrochloride" has applications in developing advanced materials, such as soft contact lenses with improved optical and physical characteristics. A study by Duck-Hyun Kim and A. Sung (2015) explored the utility of 3-fluoropyridine-4-carboxylic acid, a derivative, in enhancing the properties of hydrogel contact lens materials. The research found significant improvements in wettability and UV-blocking capabilities, suggesting the compound's valuable role in creating advanced ocular materials (Duck-Hyun Kim & A. Sung, 2015).

Safety and Hazards

The safety data sheet for 3-Fluoropyridin-4-ol hydrochloride includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Propiedades

IUPAC Name |

3-fluoro-1H-pyridin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQMXSHDQWGUCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718314 |

Source

|

| Record name | 3-Fluoropyridin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropyridin-4-ol hydrochloride | |

CAS RN |

1309602-71-8 |

Source

|

| Record name | 4-Pyridinol, 3-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309602-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyridin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

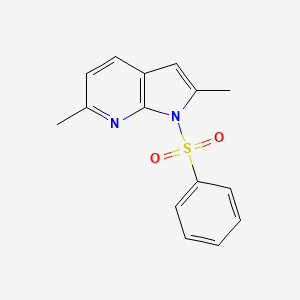

![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)

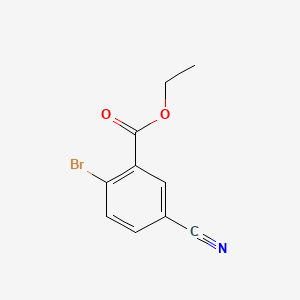

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B596768.png)

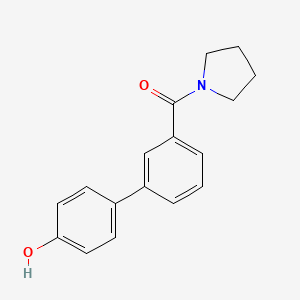

![N-(3-(5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B596780.png)